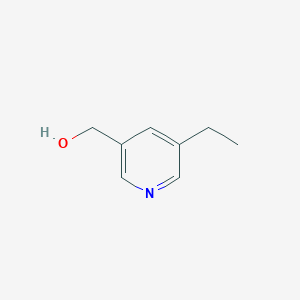

(5-Ethylpyridin-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11NO |

|---|---|

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

(5-ethylpyridin-3-yl)methanol |

InChI |

InChI=1S/C8H11NO/c1-2-7-3-8(6-10)5-9-4-7/h3-5,10H,2,6H2,1H3 |

InChI-Schlüssel |

MMENKAHJBZNPFM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CN=C1)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol: A Versatile Building Block in Chemical Synthesis

An Important Note to the Reader: Initial searches for the compound (5-Ethylpyridin-3-yl)methanol did not yield a specific CAS number or a comprehensive set of publicly available scientific data. This suggests that it may be a rare or novel compound with limited documentation. This guide will therefore focus on the closely related and well-documented analogue, (5-Methylpyridin-3-yl)methanol (CAS Number: 102074-19-1). The structural similarity, with the substitution of an ethyl group for a methyl group, makes the information presented herein a valuable reference for researchers and drug development professionals working with related pyridine derivatives.

Introduction

(5-Methylpyridin-3-yl)methanol is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a hydroxymethyl group and a methyl group on the pyridine ring, imparts a specific reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, and key applications, with a focus on providing practical insights for laboratory and developmental use.

Chemical Identity and Properties

Proper identification and understanding of a compound's properties are fundamental to its effective application and safe handling.

| Property | Value | Source |

| CAS Number | 102074-19-1 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| IUPAC Name | (5-methyl-3-pyridinyl)methanol | [1] |

| Synonyms | (5-methyl-3-pyridinyl)methanol, 5-Methyl-3-pyridinemethanol | [1] |

| Appearance | Light brown liquid | [2][3] |

| Boiling Point | 256 °C | [2][3] |

| Flash Point | 109 °C | [2][3] |

| Density | 1.092 g/cm³ | [3] |

| pKa | 13.70 ± 0.10 (Predicted) | [3] |

Synthesis and Purification

The preparation of (5-Methylpyridin-3-yl)methanol is most commonly achieved through the reduction of a suitable carboxylic acid derivative, typically an ester. A representative synthetic workflow is outlined below.

Workflow for the Synthesis of (5-Methylpyridin-3-yl)methanol

Caption: A generalized workflow for the synthesis of (5-Methylpyridin-3-yl)methanol.

Experimental Protocol: Reduction of Methyl 5-methylnicotinate

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of (5-Methylpyridin-3-yl)methanol.

Materials:

-

Methyl 5-methylnicotinate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Methanol (for quenching)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-methylnicotinate in an appropriate anhydrous solvent such as THF or ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C. The choice of reducing agent is critical; sodium borohydride is generally safer and easier to handle than lithium aluminum hydride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add methanol to quench any unreacted reducing agent.

-

Work-up and Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.[3]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude (5-Methylpyridin-3-yl)methanol by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. (5-Methylpyridin-3-yl)methanol serves as a versatile building block in the synthesis of various biologically active compounds. While specific applications of this exact molecule are proprietary or in early-stage research, its structural motifs are found in compounds with antimicrobial, antiviral, and antitumor properties.[4] The related compound, 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in the synthesis of the antidiabetic drug pioglitazone.[5] This highlights the importance of substituted pyridyl alcohols in constructing pharmacologically active agents.

Logical Relationship in Drug Discovery

Caption: The role of (5-Methylpyridin-3-yl)methanol as a starting material in a typical drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Methylpyridin-3-yl)methanol.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Analytical Methods

The purity and identity of (5-Methylpyridin-3-yl)methanol can be confirmed using a variety of standard analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for assessing purity and quantifying the compound.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl group. Mass spectrometry will confirm the molecular weight.

Conclusion

(5-Methylpyridin-3-yl)methanol is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. While the direct analogue, this compound, remains less characterized, the data presented for the methyl-substituted counterpart provides a strong and reliable foundation for researchers in the field.

References

-

(5-Ethyl-2-methylpyridin-3-yl)methanol | C9H13NO | CID 71340214. PubChem. [Link]

-

(5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. PubChem. [Link]

-

Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. [Link]

- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Applications of green solvents in extraction of phytochemicals from medicinal plants: A review. The Pharma Innovation Journal. [Link]

-

2-(5-ethylpyridin-2-yl)ethanol. Manipal Research Portal. [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]

-

Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. [Link]

Sources

- 1. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (5-METHYLPYRIDIN-3-YL)METHANOL | 102074-19-1 [chemicalbook.com]

- 4. Buy (5-methylpyridin-3-yl)methanol hydrochloride | 1138809-98-9 | 95 [smolecule.com]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. fishersci.com [fishersci.com]

Spectroscopic Characterization and Analytical Profiling of (5-Ethylpyridin-3-yl)methanol

CAS Registry Number: 98664-62-1 Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Synonyms: 3-Hydroxymethyl-5-ethylpyridine; 5-Ethyl-3-pyridinemethanol

Executive Summary & Core Utility

(5-Ethylpyridin-3-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including spleen tyrosine kinase (Syk) inhibitors and nicotinic acetylcholine receptor agonists. It serves as a precursor for introducing the 5-ethylpyridine moiety via nucleophilic substitution (after conversion to a halide) or direct coupling.

This guide provides a definitive spectroscopic profile for researchers isolating or characterizing this intermediate. Note that this compound typically presents as a viscous, colorless to pale yellow oil at room temperature.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the sample must be free of the common precursor, ethyl 5-ethylnicotinate , and the reducing agent byproducts.

Synthesis Pathway (Contextual)

The standard preparation involves the reduction of 5-ethylnicotinic acid or its ester derivatives using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF or Diethyl Ether.

Sample Preparation for Spectroscopy[1]

-

NMR: Dissolve ~10 mg of the oil in 0.6 mL of CDCl₃ (Chloroform-d). If the hydroxyl proton is exchanging too rapidly to be observed, use DMSO-d₆ to stabilize the hydrogen bond and visualize the -OH coupling.

-

IR: Apply a thin film of the neat oil between NaCl/KBr plates (liquid film method).

-

MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by the distinct 3,5-disubstituted pyridine pattern. The lack of symmetry results in three distinct aromatic signals.

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| H-2 | 8.42 | Singlet (br) | 1H | - | Deshielded by adjacent Nitrogen; singlet due to lack of vicinal protons. |

| H-6 | 8.35 | Singlet (br) | 1H | - | Deshielded by Nitrogen; slight shielding relative to H-2 due to ethyl group. |

| H-4 | 7.58 | Singlet (br) | 1H | - | Shielded relative to H-2/H-6; typically shows fine W-coupling. |

| -CH₂OH | 4.72 | Singlet | 2H | - | Benzylic-type methylene; shifts to doublet if coupled to OH in DMSO. |

| -OH | 2.5 - 3.5 | Broad | 1H | - | Variable; concentration/solvent dependent. |

| Ethyl -CH₂- | 2.68 | Quartet | 2H | 7.6 | Characteristic methylene quartet coupled to methyl. |

| Ethyl -CH₃ | 1.26 | Triplet | 3H | 7.6 | Characteristic methyl triplet. |

Analyst Note: In the aromatic region, H-2 and H-6 are often close in shift. H-4 is significantly upfield. Small long-range couplings (

) of ~1-2 Hz are often observed between ring protons (W-coupling), appearing as fine splitting on the "singlets."

Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)

| Carbon | Shift (δ, ppm) | Assignment |

| C-2 | 147.5 | Ar-CH (Ortho to N) |

| C-6 | 146.8 | Ar-CH (Ortho to N) |

| C-5 | 138.5 | Ar-C (Quaternary, Ethyl sub) |

| C-3 | 136.2 | Ar-C (Quaternary, CH₂OH sub) |

| C-4 | 134.0 | Ar-CH |

| -CH₂OH | 62.5 | Benzylic Alcohol |

| Ethyl -CH₂- | 26.1 | Alkyl Methylene |

| Ethyl -CH₃ | 15.2 | Alkyl Methyl |

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the hydrogen-bonded hydroxyl group and the aromatic pyridine ring vibrations.

-

3200–3400 cm⁻¹ (Strong, Broad): O-H stretching vibration (intermolecular H-bonding).

-

2850–2980 cm⁻¹ (Medium): C-H stretching (Alkyl ethyl group and aromatic C-H).

-

1590, 1480, 1420 cm⁻¹ (Medium-Strong): C=C and C=N ring stretching vibrations (Pyridine skeleton).

-

1050 cm⁻¹ (Strong): C-O primary alcohol stretch.

-

710–750 cm⁻¹ (Medium): C-H out-of-plane bending (characteristic of substituted pyridines).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

-

ESI (+): [M+H]⁺ = 138.1 m/z.

-

EI: M⁺ = 137 m/z.

-

Fragmentation Pattern (EI):

-

m/z 137: Molecular Ion.

-

m/z 122: [M – CH₃]⁺ (Loss of methyl from ethyl group).

-

m/z 108: [M – C₂H₅]⁺ (Loss of ethyl group).

-

m/z 106: [M – CH₂OH]⁺ (Loss of hydroxymethyl).

-

m/z 92: Pyridinium cation (C₅H₄N-CH₂⁺), characteristic of alkyl pyridines.

Analytical Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and validating the compound, ensuring the distinction between the starting material (Ester) and the product (Alcohol).

Figure 1: Synthesis and Analytical Validation Workflow for this compound.

Quality Control & Impurity Profiling

When analyzing the NMR, look for these common impurities:

-

Unreacted Ester: Check for a triplet/quartet of the ethoxy ester group (usually ~1.4 ppm and ~4.4 ppm) and the ester carbonyl in IR (~1720 cm⁻¹).

-

Over-reduction: In harsh conditions, the ring may be partially reduced, destroying the aromatic region (signals shifting from 7-8 ppm to 5-6 ppm).

-

Solvent Residue: THF (1.85, 3.76 ppm) or Diethyl Ether (1.21, 3.48 ppm) are common if drying is insufficient.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71340214 (Analog Reference). Retrieved from [Link]

- Mitchell, S. A., et al. (2010).Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics. World Intellectual Property Organization, Patent WO2010132999A1. (Describes the isolation of this compound as a thick oil and its M+ 137.18).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Introduction: Strategic Importance of (5-Ethylpyridin-3-yl)methanol

An In-Depth Technical Guide to the Synthesis and Characterization of (5-Ethylpyridin-3-yl)methanol

This compound is a substituted pyridine derivative that serves as a pivotal building block in the landscape of modern medicinal chemistry and drug development. Its structural motif, featuring a pyridine core with strategically placed ethyl and hydroxymethyl groups, makes it a versatile intermediate for synthesizing complex molecules with potential therapeutic applications. Pyridine-based compounds are integral to numerous pharmaceuticals, and the specific substitution pattern of this molecule allows for targeted modifications to explore structure-activity relationships (SAR). This guide offers a comprehensive overview of a reliable synthetic pathway and rigorous characterization methods for this compound, designed for researchers and scientists in the field. The methodologies presented are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The most robust and widely applicable synthesis of this compound involves a two-step process starting from 5-ethylnicotinic acid. This strategy is favored for its high efficiency, operational safety, and the use of readily available, cost-effective reagents. The core of this approach is the initial conversion of the carboxylic acid to an ester, which is then selectively reduced to the corresponding primary alcohol.

-

Step 1: Fischer Esterification of 5-Ethylnicotinic Acid. This classic acid-catalyzed esterification is a reliable method for converting the carboxylic acid into its more reactive ethyl ester derivative. Using ethanol as both the solvent and reactant, driven by a catalytic amount of strong acid, ensures a high conversion rate.

-

Step 2: Selective Reduction of Ethyl 5-Ethylnicotinate. The key transformation is the reduction of the ester to the primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this step. It is a chemoselective agent that readily reduces esters and aldehydes while being significantly less reactive towards the aromatic pyridine ring, thus preventing over-reduction. This selectivity is a critical advantage over more powerful hydrides like lithium aluminum hydride (LiAlH₄), which could potentially reduce the pyridine ring and is more hazardous to handle[1].

Below is a diagrammatic representation of the synthetic pathway.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of (5-Ethylpyridin-3-yl)methanol

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of (5-Ethylpyridin-3-yl)methanol, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for studying this and similar molecules.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₁NO, belongs to the pyridine class of heterocyclic compounds. These structures are of significant interest in pharmaceutical development due to their presence in numerous bioactive molecules and their ability to engage in various intermolecular interactions. The specific substitution pattern of an ethyl group at the 5-position and a methanol group at the 3-position imparts distinct electronic and steric properties that influence its chemical reactivity, physical properties, and, crucially, its interaction with biological targets.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | Sigma-Aldrich |

| Molecular Weight | 137.18 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | Inferred from similar compounds |

| SMILES | CCC1=CC(=CN=C1)CO | Inferred from similar compounds |

| InChI Key | LIRQOUKPZWQBRE-UHFFFAOYSA-N | Sigma-Aldrich |

Understanding the conformational landscape of this compound is essential for predicting its biological activity and for designing derivatives with improved properties. The flexibility of the ethyl and methanol substituents allows the molecule to adopt various spatial arrangements, each with a distinct energy profile.

Figure 2: A generalized workflow for the computational conformational analysis of this compound.

Key Conformational Considerations

-

Rotation of the Methanol Group: The orientation of the hydroxyl group relative to the pyridine ring is a critical factor. Intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is a possibility, which would significantly stabilize a specific conformation.

-

Rotation of the Ethyl Group: The ethyl group can adopt different orientations to minimize steric clashes with the adjacent hydrogen atom on the pyridine ring.

-

Solvent Effects: The surrounding solvent can influence conformational preferences by stabilizing certain conformers through intermolecular interactions. [1]For instance, a polar solvent might disrupt intramolecular hydrogen bonds in favor of forming hydrogen bonds with the solute.

Experimental Determination of Molecular Structure and Conformation

While computational methods provide valuable insights, experimental validation is crucial for confirming the predicted structures. A combination of spectroscopic and crystallographic techniques is typically employed.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's conformation in the crystal lattice. For example, a study on the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealed that the methanol group was nearly perpendicular to the plane of the fused ring system. [2]This highlights the importance of steric and packing forces in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.

-

¹H and ¹³C NMR: These experiments confirm the basic connectivity of the molecule.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. The observation of NOEs between specific protons can help to determine the relative orientation of the substituents. A study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane demonstrated the use of NOESY to confirm computationally predicted conformers in different solvents. [1]* Coupling Constants (J-values): The magnitude of the coupling constants between protons can provide information about the dihedral angles between them, which is valuable for conformational analysis.

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) is performed.

-

Data Analysis: The NMR spectra are assigned, and NOE constraints and coupling constants are extracted to build a model of the solution-state conformation.

Figure 3: A comprehensive experimental workflow for the structural and conformational analysis of this compound.

Synthesis and Characterization

A plausible synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative, such as methyl 5-ethylnicotinate. [3] A Generalized Synthetic Protocol:

-

Ester Reduction: Methyl 5-ethylnicotinate is treated with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

-

Work-up: The reaction is carefully quenched, and the product is extracted.

-

Purification: The crude product is purified using techniques like column chromatography or distillation.

The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a subtle interplay of steric and electronic factors. A comprehensive understanding of its three-dimensional nature requires a synergistic approach that combines computational modeling with experimental validation through X-ray crystallography and advanced NMR spectroscopy. The methodologies and principles outlined in this guide provide a robust framework for researchers to investigate this and other substituted pyridine derivatives, ultimately facilitating the rational design of new molecules with desired properties for applications in drug discovery and beyond.

References

-

National Center for Biotechnology Information. (2023). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. U.S. National Library of Medicine. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11962777, (5-methylpyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link].

-

The Synthesis and Applications of (5-Methylpyridin-3-yl)methanol: A Chemist's Perspective. (n.d.). Autech Industry Co.,Limited. Retrieved February 5, 2026, from [Link]

-

Kudryavtsev, D. S., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Matrix Fine Chemicals. (pyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71340214, (5-Ethyl-2-methylpyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link].

-

El-Metwaly, N. M., & El-Gazzar, A. B. A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. BMC Chemistry, 16(1), 63. [Link]

-

Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. (2024). ACS Omega. Retrieved February 5, 2026, from [Link]

-

Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

Sources

Solubility and stability of (5-Ethylpyridin-3-yl)methanol in various solvents

An In-depth Technical Guide to the Solubility and Stability of (5-Ethylpyridin-3-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this compound, a key heterocyclic building block for drug discovery and development. In the absence of extensive public data for this specific molecule, this paper leverages established chemical principles, data from close structural analogs, and industry-standard methodologies to provide a predictive yet robust framework for researchers. It details the theoretical underpinnings of its physicochemical behavior and offers field-proven, step-by-step protocols for empirical determination of its solubility and stability profiles, conforming to international regulatory standards. This guide is intended to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and analyze this compound, thereby accelerating preclinical development timelines.

Introduction and Molecular Profile

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring, a hydroxymethyl group, and an ethyl substituent, presents a unique combination of polarity, hydrogen-bonding capability, and lipophilicity. These features are critical in defining its interactions with biological targets and its suitability for formulation as a drug candidate. Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement through the drug development pipeline, influencing everything from reaction work-ups and purification to formulation and long-term storage.

While empirical data for this specific ethyl-substituted analog is not widely published, a robust predictive assessment can be constructed by analyzing its structural components and comparing them to well-characterized analogs such as (5-methylpyridin-3-yl)methanol and 3-pyridinemethanol.[1][2] The pyridine moiety acts as a hydrogen bond acceptor, the hydroxymethyl group serves as both a hydrogen bond donor and acceptor, and the ethyl group introduces a degree of non-polar character.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Information | Rationale and Key References |

| Molecular Formula | C₈H₁₁NO | Based on chemical structure. |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a liquid or low-melting solid at STP. | The parent compound, 3-pyridinemethanol, is a liquid.[2] The methyl analog's hydrochloride salt has a melting point of 168-171°C.[1] |

| pKa (of Pyridine N) | ~4.8 - 5.2 | The pKa of pyridine is ~5.2. Alkyl substituents are weakly electron-donating and have a minor effect on the basicity of the pyridine nitrogen. |

| LogP (Octanol-Water) | ~0.8 - 1.2 | The LogP of 3-pyridinemethanol is ~0.[2] The addition of an ethyl group will increase lipophilicity more than a methyl group. This is a critical parameter for predicting solubility and permeability. |

| UV Chromophore | Yes | The pyridine ring provides strong UV absorbance, essential for analytical quantification via HPLC-UV. |

Solubility Profile: A Predictive and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular structure of this compound suggests a versatile solubility profile, dominated by its polar functional groups.

Theoretical Solubility Assessment

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is predicted. The hydroxymethyl group can form strong hydrogen bonds with protic solvents, and the pyridine nitrogen can also act as a hydrogen bond acceptor. The hydrochloride salt form, if prepared, would exhibit significantly enhanced aqueous solubility.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar pyridine ring and accept hydrogen bonds from the hydroxymethyl group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The dominant polar functionalities of the molecule will have weak interactions with non-polar solvents. The ethyl group provides minor lipophilic character but is insufficient to overcome the polarity of the pyridine-methanol headgroup. The addition of longer alkyl chains is known to increase solubility in non-polar environments, but an ethyl group's effect is modest.[4]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Dipole-Dipole, H-Bond Accepting |

| Chlorinated | Dichloromethane (DCM) | Moderate | Dipole-Dipole |

| Ethers | Diethyl Ether, THF | Low to Moderate | H-Bond Accepting (weak) |

| Non-Polar | Hexane, Heptane, Toluene | Poor | van der Waals forces |

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to fact, a robust, reproducible experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory agencies.

Workflow: Equilibrium Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent of interest (e.g., pH 1.2, 4.5, 6.8 buffers, water, methanol, acetonitrile). The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25 °C and/or 37 °C). Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand to let undissolved solids sediment.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PVDF or PTFE, selected for solvent compatibility) to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered sample accurately with a suitable mobile phase to fall within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of known concentrations.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a cornerstone of drug development, mandated by regulatory bodies like the ICH. Forced degradation studies deliberately stress the molecule to identify potential degradation pathways, develop stability-indicating analytical methods, and predict long-term stability.

Predicted Stability and Degradation Pathways

The aromatic pyridine ring imparts significant stability to this compound. However, specific functional groups present potential liabilities under stress conditions.

-

Hydrolytic Stability: The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, it is predicted to be highly stable across a wide pH range (e.g., pH 1 to 9). Degradation would only be expected under extreme pH and temperature conditions.

-

Oxidative Stability: The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide. The benzylic-like position of the hydroxymethyl group could also be susceptible to oxidation to an aldehyde or carboxylic acid, especially in the presence of metal catalysts.

-

Thermal Stability: The compound is expected to be thermally stable under typical pharmaceutical processing and storage conditions. High temperatures could lead to decomposition, as noted for the methyl analog.[1]

-

Photostability: Pyridine derivatives absorb UV radiation and can be susceptible to photolytic degradation.[5] As per ICH Q1B guidelines, exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter is required.[6] Degradation could involve complex radical pathways or rearrangements.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines to systematically evaluate the stability of this compound.[7] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at sufficient levels for detection and characterization without completely destroying the parent molecule.[7]

Workflow: Forced Degradation Study

Caption: Standard Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at an elevated temperature (e.g., 60 °C).

-

Oxidation: Mix the stock solution with an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation: Store vials of the stock solution and solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the stock solution and solid compound to a calibrated light source according to ICH Q1B specifications.[6] A dark control sample, wrapped in aluminum foil, should be stored alongside to isolate light-induced degradation.

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Sample Treatment: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and analysis.

-

Analysis: Analyze all samples, including a time-zero control, using a stability-indicating HPLC method, preferably with both Photodiode Array (PDA) and Mass Spectrometric (MS) detection.

-

Evaluation:

-

Assay: Calculate the percentage of this compound remaining.

-

Degradation Products: Identify and quantify the degradation products formed.

-

Mass Balance: Ensure the sum of the assay value and the percentages of all degradation products is close to 100%, demonstrating that all major degradation products are detected.

-

Recommended Analytical Methodology

A robust analytical method is crucial for accurate quantification in both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.

-

Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH ~3-5) and an organic modifier (methanol or acetonitrile) will provide good peak shape and resolution.

-

Detection: The pyridine ring is a strong UV chromophore, allowing for sensitive detection at a wavelength of approximately 260 nm. A PDA detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is invaluable for forced degradation studies, as it allows for the rapid identification of degradation products by providing mass-to-charge ratio information.

Conclusion

This compound is a molecule with a favorable physicochemical profile for applications in drug development, characterized by predicted high solubility in polar solvents and good intrinsic stability. The ethyl group provides a subtle but important increase in lipophilicity compared to its methyl analog, which can be critical for modulating biological activity and permeability. While this guide provides a robust predictive framework, it is imperative that these properties are confirmed through the rigorous, standardized experimental protocols detailed herein. By systematically evaluating solubility and stability early in the development process, researchers can mitigate risks, ensure data quality for regulatory submissions, and ultimately accelerate the journey from discovery to clinical application.

References

-

PubChem. (5-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

ACS Omega. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Available at: [Link]

-

ICH. (1996, November). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

ICH. (2003, February). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2023). Self-Assembled Monolayers of Pyridine Derivatives on Gold Surfaces. Available at: [Link]

- Dikio, E. D., et al. (2012). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. International Journal of Electrochemical Science.

-

MDPI. (2022). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Available at: [Link]

Sources

- 1. Buy (5-methylpyridin-3-yl)methanol hydrochloride | 1138809-98-9 | 95 [smolecule.com]

- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Pyridine Ring

<-48> ## The Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Pyridine Derivatives

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a "privileged scaffold" — a molecular framework that is recurrently found in bioactive compounds.[1][2] This guide provides a technical overview for researchers and drug development professionals on the multifaceted biological activities of pyridine derivatives, delving into their mechanisms of action, key examples, and the experimental protocols used for their evaluation. Pyridine-based structures are integral to a wide array of pharmaceuticals, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neurological applications.[1][2][3][4]

Anticancer Activity: Targeting the Engines of Malignancy

Pyridine derivatives have emerged as a rich source of potent anticancer agents, primarily due to their ability to interact with key enzymatic targets that drive tumor growth and proliferation. Many successful kinase inhibitors, for instance, incorporate the pyridine motif.[5]

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism by which pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyridine-containing compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Key kinase targets for pyridine derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Such as c-Met and ROS1, which are involved in cell proliferation, migration, and survival.

-

Non-Receptor Tyrosine Kinases: Including those in the ALK family.

Beyond kinase inhibition, some pyridine derivatives have been shown to induce apoptosis by disrupting microtubule polymerization or by interacting with DNA.[5] For example, certain cobalt(III) pyridine complexes can cleave plasmid DNA upon irradiation.[5]

Featured Compound: Imatinib (Gleevec)

Imatinib is a prime example of a successful pyridine-based anticancer drug.[5] It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myelogenous leukemia (CML). The pyridine ring in Imatinib is crucial for its binding to the ATP-binding site of the kinase.

Experimental Workflow: Assessing In Vitro Cytotoxicity

A fundamental step in evaluating the anticancer potential of novel pyridine derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Caption: Workflow for determining the IC50 of a compound.

-

Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6][7]

-

Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[7]

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Activities

The pyridine scaffold is a versatile platform for the development of agents to combat infectious diseases caused by bacteria, fungi, and viruses.[1][3]

Antibacterial and Antifungal Mechanisms

Pyridine derivatives can exhibit broad-spectrum antimicrobial activity.[2][5] Their mechanisms of action are diverse and can include:

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or thymidylate kinase.

-

Disruption of Cell Membranes: Some pyridine-based quaternary ammonium salts can disrupt the integrity of bacterial cell membranes.

-

Interference with Biofilm Formation: Certain compounds have shown the ability to inhibit the formation of biofilms, which are communities of microbes that are notoriously resistant to antibiotics.

Antiviral Mechanisms

Numerous pyridine derivatives have demonstrated efficacy against a range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and coronaviruses.[3][8] Key antiviral mechanisms include:

-

Enzyme Inhibition: Inhibition of viral enzymes such as reverse transcriptase, polymerase, and protease is a common strategy.[3][8] For example, Atazanavir, an anti-HIV drug, contains a pyridine ring.[5]

-

Replication Inhibition: Interference with the replication of viral DNA or RNA.[3][8]

-

Inhibition of Host Factors: Some compounds target host cell kinases like AAK1, which are co-opted by viruses for their life cycle.[3]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microbe.[9][10]

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific turbidity (e.g., 0.5 McFarland standard).[11]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[11] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[11]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Pyridine Derivative A | 8 | 16 | 32 |

| Pyridine Derivative B | 2 | 4 | 8 |

| Standard Antibiotic | 1 | 2 | N/A |

| Standard Antifungal | N/A | N/A | 0.5 |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade.[12]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some pyridine analogs have demonstrated the ability to inhibit COX enzymes, thereby reducing the inflammatory response.[13]

Experimental Protocol: In Vitro COX Inhibition Assay

The anti-inflammatory potential of pyridine derivatives can be assessed using in vitro assays that measure the inhibition of COX enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyridine derivative or a control inhibitor (e.g., indomethacin).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Quantification: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Neurological and CNS Activity

The pyridine scaffold is also prevalent in compounds designed to treat neurodegenerative disorders like Alzheimer's disease.[14][15]

Mechanism of Action in Alzheimer's Disease

In the context of Alzheimer's disease, pyridine derivatives have been developed to target several pathological processes:

-

Acetylcholinesterase (AChE) Inhibition: One of the main therapeutic strategies for Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting AChE. Several pyridine-containing compounds have been identified as potent AChE inhibitors.[14]

-

Inhibition of Amyloid-β (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Some pyridine derivatives can inhibit the aggregation of Aβ peptides.[14][16]

-

Metal Chelation: Dysregulation of metal ions like copper and zinc has been implicated in Aβ aggregation. Pyridine derivatives can act as metal chelators, potentially preventing this process.[14]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creativebiolabs.net [creativebiolabs.net]

- 8. researchgate.net [researchgate.net]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. microbeonline.com [microbeonline.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Challenge of Sourcing Specific Pyridine Intermediates

An In-Depth Technical Guide to the Commercial Availability, Synthesis, and Qualification of (5-Ethylpyridin-3-yl)methanol for Researchers and Drug Development Professionals

Substituted pyridinylmethanols are a cornerstone of modern medicinal chemistry and materials science. The precise arrangement of substituents on the pyridine ring is often critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound, a specific isomer within this class, represents a valuable building block for creating novel molecular entities. However, its utility is directly tied to its availability and purity, a significant hurdle for many researchers.

This guide provides a comprehensive overview of the commercial landscape for this compound. As a Senior Application Scientist, my objective is to offer not just a list of suppliers, but a practical roadmap for procurement and, crucially, for ensuring the quality of this specialized reagent. We will delve into the realities of its commercial availability, the likely necessity of custom synthesis, and the rigorous analytical protocols required to validate its identity and purity, ensuring the integrity of your research and development programs.

Commercial Availability: A Landscape of Analogs

A thorough investigation of the current chemical supplier landscape reveals that This compound is not offered as a stock, catalog item by major chemical vendors. Researchers searching for this specific compound will instead find commercially available analogs, primarily its methyl counterpart or positional isomers. This scarcity underscores the specialized nature of this reagent and necessitates a more strategic approach to procurement than simply ordering from a catalog.

For context, the following table summarizes the availability of the most closely related, commercially available analogs:

| Compound Name | CAS Number | Representative Suppliers | Typical Purity | Notes |

| (5-Methylpyridin-3-yl)methanol | 102074-19-1 | Sigma-Aldrich (via Ambeed, Inc.), Simson Pharma Limited | >95% | Often supplied with a Certificate of Analysis (CoA). |

| (5-Ethylpyridin-2-yl)methanol | 768-61-6 | Sigma-Aldrich (AldrichCPR) | Not specified | Sold "as-is" without analytical data; buyer is responsible for confirming identity and purity.[1] |

This data clearly illustrates that while related structures are available, obtaining the specific 5-ethyl, 3-methanol isomer requires a different strategy. The most direct and reliable path to acquiring this compound is through custom synthesis .

Procurement Strategy: The Custom Synthesis Workflow

Engaging a contract research organization (CRO) or a specialized custom synthesis company is the most practical approach for obtaining this compound. This process, however, requires careful planning and clear communication to ensure the final product meets the necessary quality standards.

Diagram: Custom Synthesis and Quality Control Workflow

The following diagram outlines the logical flow for procuring and validating a specialized chemical like this compound.

Caption: Workflow for procuring and validating a custom-synthesized chemical.

Selecting a Custom Synthesis Partner

When selecting a CRO, consider the following:

-

Expertise in Heterocyclic Chemistry: Ensure the CRO has documented experience with pyridine chemistry.

-

Analytical Capabilities: Verify they have in-house NMR, LC-MS, and HPLC capabilities to provide a comprehensive Certificate of Analysis.

-

Communication and Reporting: A reliable partner will provide regular updates and a detailed final report with all analytical data.

Proposed Synthetic Route

A plausible and efficient synthetic route to this compound involves the reduction of a suitable precursor, such as 5-ethylnicotinic acid or its corresponding ester (e.g., ethyl 5-ethylnicotinate).

-

Esterification (if starting from acid): 5-ethylnicotinic acid can be converted to its ethyl ester using standard methods, such as treatment with ethanol in the presence of a catalytic amount of sulfuric acid.

-

Reduction: The ester is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful and effective reagent for this transformation.

This proposed route provides a solid foundation for discussions with your chosen synthesis partner.

In-House Qualification: A Self-Validating Protocol

Upon receiving the custom-synthesized compound, independent verification is paramount. Do not rely solely on the supplier's Certificate of Analysis. The following protocols provide a framework for rigorous in-house qualification.

A. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the molecular structure.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of a reference standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals for this compound would include:

-

A triplet and a quartet in the aliphatic region for the ethyl group.

-

A singlet for the methylene (-CH₂OH) protons.

-

Distinct signals in the aromatic region for the three pyridine protons.

-

A broad singlet for the hydroxyl (-OH) proton, which may exchange with residual water in the solvent.

-

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will confirm the number of unique carbon atoms in the molecule.

-

Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. The data should be unambiguous for structural confirmation.[2][3]

B. Molecular Weight Verification via Mass Spectrometry (MS)

MS confirms that the compound has the correct molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a Liquid Chromatography (LC) system.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (C₈H₁₁NO), the expected exact mass is 137.0841 g/mol . The observed mass should be within a few parts per million (ppm) of this value on a high-resolution mass spectrometer (HRMS).[4]

C. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound.

Protocol:

-

Sample Preparation: Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water mixture). Create a dilution for analysis (e.g., 0.1 mg/mL).

-

Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

-

Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs, typically around 260 nm.

-

-

Analysis: Inject the sample and run the gradient.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is often required for drug discovery applications.

| Technique | Purpose | Key Parameters to Verify |

| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts, coupling constants, integration |

| High-Resolution MS | Molecular Weight Verification | [M+H]⁺ ion, accurate mass measurement |

| HPLC-UV | Purity Assessment | Peak area percentage, absence of impurity peaks |

Safety, Handling, and Storage

While specific safety data for this compound is not available, data from its close analog, (5-Methylpyridin-3-yl)methanol, provides a basis for safe handling procedures.[5]

-

GHS Hazard Statements (presumed): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Conclusion

References

-

PubChem. (5-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

Ghosh, K., et al. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available from: [Link]

-

Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Available from: [Link]

-

PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Available from: [Link]

-

Aspers, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1560-1565. Available from: [Link]

Sources

Literature review of substituted pyridylmethanols

Title: Advanced Synthesis and Applications of Substituted Pyridylmethanols: A Technical Guide for Medicinal Chemists

Executive Summary

Substituted pyridylmethanols (pyridylcarbinols) represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in antihistamines, vasodilators, and chiral ligands. Their amphoteric nature—combining the basicity of the pyridine nitrogen with the H-bond donor/acceptor capability of the hydroxyl group—modulates lipophilicity (

This technical guide synthesizes contemporary literature to provide a rigorous analysis of the synthesis, enantioselective control, and pharmaceutical applications of this moiety. Unlike generic reviews, this document focuses on actionable protocols, specifically Asymmetric Transfer Hydrogenation (ATH) and Direct C-H Hydroxymethylation , providing the reader with self-validating experimental workflows.

Part 1: Structural Diversity & Pharmacophore Analysis

The pyridylmethanol motif exists in three regioisomeric forms (2-, 3-, and 4-substituted), each offering distinct electronic and steric profiles that influence biological binding.

-

2-Pyridylmethanols: Often capable of intramolecular H-bonding (

), which can lock conformation and influence permeability. This position is most susceptible to steric hindrance during catalysis. -

3-Pyridylmethanols: Structurally similar to benzyl alcohols but with lower

and higher polarity. Found in Nicotinyl alcohol (vasodilator).[1] -

4-Pyridylmethanols: The nitrogen is distal to the alcohol, minimizing intramolecular effects but maximizing intermolecular interactions.

Key Pharmaceutical Examples:

-

Carbinoxamine: A histamine H1 antagonist containing a 2-pyridylmethanol ether linkage.

-

Lariam (Mefloquine): While a piperidine, its synthesis and activity are deeply rooted in the chemistry of pyridylmethanol precursors.

-

COX-2 Inhibitors: Several experimental candidates utilize the pyridine-alcohol motif to anchor into the COX active site.

Part 2: Synthetic Methodologies

A. Enantioselective Reduction of Pyridyl Ketones (The Gold Standard)

The most reliable route to chiral pyridylmethanols is the Asymmetric Transfer Hydrogenation (ATH) of acetylpyridines. Unlike standard hydrogenation, ATH avoids high pressures and uses safe hydrogen donors like formic acid/triethylamine.[2]

-

Catalyst System: Ruthenium(II) complexes with chiral diamine ligands (e.g., RuCl(p-cymene)[(S,S)-TsDPEN] ) are preferred due to the "NH effect," where the ligand assists in proton transfer.

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The basic nitrogen of the pyridine substrate can poison non-chelating catalysts; however, TsDPEN systems are robust against this coordination.

B. Direct C-H Hydroxymethylation (The Modern Approach)

For late-stage functionalization, converting a pyridine C-H bond directly to a C-CH2OH group is highly valuable.

-

Minisci Reaction: Radical addition to protonated pyridines.[3]

-

Reagents: Methanol (solvent & reactant), Ammonium Persulfate (oxidant), Acid.

-

Selectivity: Favors the 2- and 4-positions due to the nucleophilic character of the hydroxymethyl radical attacking the electron-deficient protonated heterocycle.

-

-

Photoredox Catalysis: Recent advances utilize N-methoxypyridinium salts and blue light (Ir/Ru catalysts) to generate methoxy radicals that abstract hydrogen from methanol, generating

radicals under milder conditions.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways to access the pyridylmethanol scaffold, highlighting the choice between de novo ring construction and functionalization.

Caption: Divergent synthetic strategies for accessing substituted pyridylmethanols, categorizing methods by stereocontrol and reaction conditions.

Part 4: Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

Objective: Synthesis of (S)-1-(2-pyridyl)ethanol with >95% ee.

-

Catalyst Preparation: In a glovebox, mix

(0.0025 eq) and -

Reaction Setup: Charge a reaction vessel with 2-acetylpyridine (1.0 eq) and the pre-formed catalyst solution.

-

Hydrogen Donor: Add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio). Note: The ratio is critical; excess base ensures the amine ligand remains deprotonated.

-

Execution: Stir at 28°C for 14 hours. Monitor conversion via TLC or GC.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated

to remove formic acid. -

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol 2: Minisci-Type Hydroxymethylation

Objective: Direct C-2 hydroxymethylation of 4-methylpyridine.

-

Setup: Dissolve 4-methylpyridine (10 mmol) in Methanol (50 mL). Add conc.

(10 mmol) to protonate the pyridine. -

Radical Generation: Heat solution to reflux. Add Ammonium Persulfate (

, 1.5 eq) portion-wise over 1 hour. -

Mechanism: The persulfate generates sulfate radicals, which abstract H from methanol to form

. This nucleophilic radical attacks the electron-deficient C-2 position of the pyridinium ring. -

Workup: Neutralize with aqueous

, evaporate methanol, and extract with DCM. Purify via column chromatography.

Part 5: Case Study – Synthesis of Carbinoxamine

Carbinoxamine is a classic antihistamine featuring a chiral center at the pyridylmethanol carbon (though often used as a racemate or the levo-rotatory isomer).

Workflow Visualization:

Caption: Synthetic route for Carbinoxamine, highlighting the critical Grignard and Etherification steps.

Technical Insight: The etherification step (Step 3) often requires a strong base (NaH) because the secondary alkoxide is sterically hindered by the adjacent pyridine ring and the p-chlorophenyl group. Phase transfer catalysis (PTC) is a valid alternative to improve yield and safety.

Part 6: Comparative Data

Table 1: Comparison of Catalytic Systems for Pyridyl Ketone Reduction

| Catalyst System | H-Source | Typical ee% | TON (Turnover Number) | Notes |

| Ru-TsDPEN | HCOOH/TEA | 95-99% | 1,000 - 5,000 | Robust; Industry standard. |

| Rh-Binapine | 98-99% | 500 - 2,000 | Excellent for 2-pyridyl; requires autoclave. | |

| Ir-P,N,O Ligands | >99% | >10,000 | High activity; newer class of catalysts. | |

| Biocatalysis (KREDs) | NADPH | >99% | N/A | High specificity; requires enzyme screening. |

References

-

Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Source: Journal of the American Chemical Society (1995).[4] URL:[Link]

-

Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Source: Organic Letters (2019). URL:[Link]

-

Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds. Source: Chemical Science (2021). URL:[Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Source: The Journal of Organic Chemistry (2025).[5] URL:[Link]

-

3-Pyridinemethanol | PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link]

-

An Improved Method for the Mono-Hydroxymethylation of Pyridines: A Modification of the Minisci Procedure. Source: Synthetic Communications (2006). URL:[Link][2][6][7]

Sources

- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kanto.co.jp [kanto.co.jp]

- 3. scispace.com [scispace.com]

- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Process For Carbinoxamine Maleate And Its Novel Polymorph [quickcompany.in]

Chemical and physical properties of (5-Ethylpyridin-3-yl)methanol.

An In-Depth Technical Guide to (5-Ethylpyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound. As a substituted pyridinemethanol, this compound holds significant interest for researchers in medicinal chemistry and materials science due to its versatile chemical scaffold. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a consolidated resource of its known characteristics and potential utility. It is important to note that while extensive data exists for analogous compounds such as (5-methylpyridin-3-yl)methanol, specific experimental data for the ethyl-substituted title compound is less prevalent in publicly accessible literature. This guide synthesizes available information and provides expert-driven extrapolations based on established chemical principles and data from closely related structures.

Introduction and Strategic Importance

Pyridinemethanols are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The pyridine ring, a bioisostere of a phenyl ring, imparts unique properties such as improved solubility and metabolic stability in drug candidates. The hydroxymethyl group offers a reactive handle for further chemical modifications. The specific substitution pattern, in this case, a 5-ethyl and a 3-hydroxymethyl group, defines the steric and electronic properties of the molecule, influencing its reactivity and interaction with biological targets. Understanding the fundamental properties of this compound is therefore critical for its effective utilization in research and development.

Compound Identification and Core Properties

Precise identification is paramount for any chemical entity. While a specific CAS number for this compound is not readily found in major databases, its identity is unequivocally defined by its structure and nomenclature. For comparative purposes, data for the closely related methyl analog, (5-methylpyridin-3-yl)methanol, is included.

Table 1: Compound Identification

| Identifier | This compound (Target Compound) | (5-methylpyridin-3-yl)methanol (Analog for Comparison) |

| IUPAC Name | This compound | (5-methyl-3-pyridinyl)methanol[1] |

| Synonyms | 5-Ethyl-3-pyridinemetanol; 3-(Hydroxymethyl)-5-ethylpyridine | 5-Methyl-3-pyridinemethanol; 3-Hydroxymethyl-5-methylpyridine[1] |

| CAS Number | Not readily available | 102074-19-1[1][2] |

| Molecular Formula | C₈H₁₁NO | C₇H₉NO[1][3] |

| Molecular Weight | 137.18 g/mol | 123.15 g/mol [1] |

| Canonical SMILES | CCC1=CC(=CN=C1)CO | CC1=CC(=CN=C1)CO[1] |

| InChIKey | LIRQOUKPZWQBRE-UHFFFAOYSA-N (for 2-ethyl isomer) - Note: A specific key for the 3-yl isomer is not indexed. | MRQAYFYTWNIVFN-UHFFFAOYSA-N[1] |

Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to formulation. The data presented below is a combination of predicted values and extrapolated data from its methyl analog.

Table 2: Physicochemical Data

| Property | This compound (Predicted/Extrapolated) | (5-methylpyridin-3-yl)methanol (Experimental Data) |

| Physical Form | Expected to be a liquid or low-melting solid | Liquid |

| Color | Colorless to light brown | Light brown[2] |

| Boiling Point | > 256 °C | 256 °C[2] |

| Density | ~1.0-1.1 g/cm³ | 1.092 g/cm³[2] |

| Solubility | Soluble in water, ethanol, methanol, DMSO | Soluble in water and ethanol[4] |

| pKa (Predicted) | ~13.5 - 14.0 | 13.70 ± 0.10[2] |

| Flash Point | > 109 °C | 109 °C[2] |

The addition of an ethyl group in place of a methyl group is expected to slightly increase the boiling point and lipophilicity, while marginally decreasing the density and aqueous solubility, though it should remain reasonably soluble in polar protic solvents.

Synthesis and Reactivity

General Synthesis Strategy

The synthesis of pyridinemethanols typically involves the reduction of a corresponding pyridine carboxylic acid or its ester derivative. A plausible and industrially scalable approach for this compound would be the reduction of methyl 5-ethylnicotinate.

A well-documented method for a similar transformation is the reduction of methyl 5-methylnicotinate using a mixture of magnesium chloride and potassium borohydride in tetrahydrofuran (THF).[2] This method is efficient and avoids the use of more hazardous reducing agents like lithium aluminum hydride.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction of a Nicotinate Ester

This protocol is adapted from the synthesis of (5-methylpyridin-3-yl)methanol and serves as a validated starting point for the synthesis of the title compound.[2]

-

Reagent Preparation: In a dry, inert atmosphere (e.g., under Argon or Nitrogen), mix magnesium chloride and potassium borohydride in a 1:1 molar ratio with anhydrous tetrahydrofuran (THF).

-

Activation: Heat the mixture to reflux (approximately 67°C) for 2 hours to form the reducing agent complex. Cool the mixture to room temperature.

-

Substrate Addition: Dissolve methyl 5-ethylnicotinate in anhydrous THF. Slowly add the solution of the reducing agent to the ester solution at a controlled temperature (e.g., 40°C).

-

Reaction: Maintain the reaction at 40°C with stirring for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction to room temperature and carefully quench the excess reducing agent by the slow addition of methanol.

-

Workup and Isolation: Remove the solvents (THF and methanol) under reduced pressure. Add water to the residue and perform an extraction with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the hydroxyl group and the pyridine ring.

-

Hydroxyl Group: As a primary alcohol, it can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene.

Spectroscopic Characterization